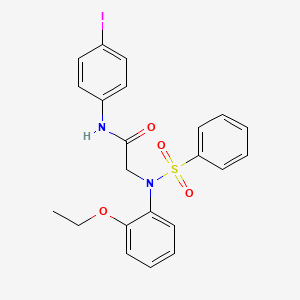![molecular formula C17H10N2Na2O9S2 B3737292 disodium 4-[(2-carboxyphenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate](/img/structure/B3737292.png)
disodium 4-[(2-carboxyphenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate
描述
Disodium 4-[(2-carboxyphenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate, also known as Congo Red, is a synthetic azo dye that has been widely used in scientific research. It is a water-soluble compound that has been used as a biological stain, pH indicator, and a diagnostic tool for various diseases. In
作用机制
The mechanism of action of disodium 4-[(2-carboxyphenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate Red is not fully understood. It is believed to interact with the amyloid fibrils and inhibit their growth and aggregation. This compound Red binds to the β-sheet structure of amyloid fibrils and induces a conformational change that destabilizes the fibrils. This leads to the dissociation of the fibrils and prevents the formation of new fibrils.
Biochemical and Physiological Effects:
This compound Red has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and aggregation of amyloid fibrils in vitro and in vivo. This compound Red has also been shown to have antioxidant and anti-inflammatory properties. It has been shown to reduce the production of reactive oxygen species and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory genes.
实验室实验的优点和局限性
Disodium 4-[(2-carboxyphenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate Red has several advantages and limitations for lab experiments. One of the advantages is its ability to selectively stain amyloid fibrils in various tissues and cells. This compound Red is also relatively easy to use and can be applied to various biological samples. However, this compound Red has some limitations, including its potential toxicity and non-specific binding to other proteins and molecules. Moreover, this compound Red may interfere with the activity of enzymes and other proteins, which may affect the accuracy of experimental results.
未来方向
There are several future directions for the use of disodium 4-[(2-carboxyphenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate Red in scientific research. One of the directions is the development of new biosensors based on this compound Red for the detection of various analytes. Another direction is the modification of this compound Red to improve its specificity and reduce its toxicity. Moreover, this compound Red can be used in the development of new therapeutic agents for the treatment of amyloidosis and other diseases. Finally, this compound Red can be used in the development of new imaging techniques for the detection of amyloid fibrils in vivo.
Conclusion:
In conclusion, this compound Red is a synthetic azo dye that has been widely used in scientific research. It has been used as a biological stain, pH indicator, and a diagnostic tool for various diseases. This compound Red has several advantages and limitations for lab experiments, and its mechanism of action is not fully understood. However, this compound Red has shown promising results in the inhibition of amyloid fibril growth and aggregation and has potential applications in the development of new biosensors, therapeutic agents, and imaging techniques.
科学研究应用
Disodium 4-[(2-carboxyphenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate Red has been widely used in scientific research as a biological stain for various tissues and cells. It has been used to stain amyloid fibrils in Alzheimer's disease, prion diseases, and other amyloidosis. This compound Red can also be used as a pH indicator for the detection of acidic and basic solutions. It has been used as a diagnostic tool for the detection of malaria parasites in blood smears. Moreover, this compound Red has been used in the development of biosensors for the detection of various analytes such as glucose, cholesterol, and uric acid.
属性
IUPAC Name |
disodium;4-[(2-carboxyphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O9S2.2Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGLVBHOVRAUSC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2Na2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3737213.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3737214.png)
![2-[4-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-6-methylpyrimidin-2-yl]phenol](/img/structure/B3737222.png)
![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3737230.png)
![2-(4-biphenylyl)-5-{4-[(difluoromethyl)sulfonyl]phenyl}-1,3,4-oxadiazole](/img/structure/B3737240.png)


![cis-N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B3737263.png)
![trisodium 2,5-dichloro-4-(4-{[5-({4-chloro-6-[(3-sulfonatophenyl)amino]-1,3,5-triazin-2-yl}amino)-2-sulfonatophenyl]diazenyl}-5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonate](/img/structure/B3737265.png)
![4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole]](/img/structure/B3737268.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3737281.png)
![N,N-diethyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3737294.png)
![4-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3737309.png)
![5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B3737313.png)
